molecular formula C14H11BrN4O2S2 B1184484 VELGRGGTPUKGPE-UHFFFAOYSA-N

VELGRGGTPUKGPE-UHFFFAOYSA-N

Cat. No.: B1184484
M. Wt: 411.292
InChI Key: VELGRGGTPUKGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This absence limits the ability to provide a detailed introduction or comparative analysis.

Properties

Molecular Formula

C14H11BrN4O2S2

Molecular Weight

411.292

InChI

InChI=1S/C14H11BrN4O2S2/c15-9-1-3-11(4-2-9)23(20,21)6-10-5-22-14-12-13(16-7-17-14)18-8-19(10)12/h1-4,7-8,10H,5-6H2

InChI Key

VELGRGGTPUKGPE-UHFFFAOYSA-N

SMILES

C1C(N2C=NC3=C2C(=NC=N3)S1)CS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of analogous compounds and methodologies from the provided sources:

2.1 Structural and Functional Analogues

The closest analogues in the evidence are pyridine derivatives with trifluoromethyl or halogen substituents. For example:

  • HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9): A trifluoromethylpyridine derivative with molecular formula C₇H₈ClF₃N₂ , molecular weight 212.60 , and applications in medicinal chemistry. It shares structural motifs (e.g., pyridine core, halogen substituents) common in bioactive molecules .
  • RSGVKIIEIXOMPY-UHFFFAOYSA-N (CAS 74784-70-6): A smaller pyridine-based compound (C₆H₅F₃N₂ , MW 162.11) with high similarity scores (0.82–0.91) to other trifluoromethylpyridines, often used in agrochemicals or pharmaceuticals .
2.2 Physicochemical Properties

Key properties of similar compounds include:

Property HVXHWBMLTSDYGK-UHFFFAOYSA-N RSGVKIIEIXOMPY-UHFFFAOYSA-N
Molecular Weight 212.60 162.11
Hydrogen Bond Donors 1 1
TPSA 28.7 Ų 25.8 Ų
Log S (Solubility) -2.8 -2.5
GI Absorption High High

These compounds exhibit moderate solubility and high membrane permeability, making them suitable for drug discovery.

Limitations and Knowledge Gaps

The lack of data for VELGRGGTPUKGPE-UHFFFAOYSA-N precludes a direct comparison. Future work should:

Verify the InChI Key for typographical errors.

Consult additional databases (e.g., PubChem, Reaxys) for structural elucidation.

Explore synthetic pathways used for analogous compounds (e.g., halogenation, amidation) .

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